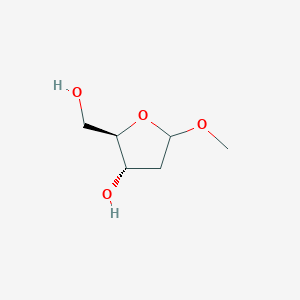

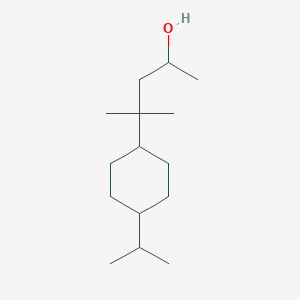

(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to "(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol" involves several innovative approaches. One notable method includes the palladium-catalyzed synthesis, where oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols in methanol, under specific conditions, leads to the formation of related tetrahydrofuran derivatives in good yields. This process highlights the versatility of palladium catalysis in orchestrating complex molecular architectures from simple starting materials (Gabriele et al., 2000).

Molecular Structure Analysis

The molecular structure of related tetrahydrofuran compounds, including "(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol," has been elucidated through various spectroscopic and crystallographic techniques. Studies involving compounds with similar functional groups have revealed the significance of keto-amine tautomerism and the impact of intramolecular hydrogen bonding on the stability and reactivity of these molecules (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Chemical transformations involving "(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol" and its analogs are characterized by their high regio- and stereoselectivity. For instance, enzymatic polymerization of biobased rigid diols, including derivatives of 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters, showcases the compound's utility in creating novel biobased polymers with desirable physical properties (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of compounds structurally related to "(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol" have been extensively studied. These studies include assessments of molecular weight, solubility, melting point, and other critical parameters that influence their application in chemical synthesis and material science. The versatility of these compounds is further demonstrated by their application in creating fluorescent dihydrofuran derivatives, underscoring the interplay between structure and physical properties (Funayama et al., 2005).

Chemical Properties Analysis

The chemical properties of "(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol" derivatives are pivotal in their reactivity and application in organic synthesis. These properties include reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to undergo transformations such as oxidation, reduction, and halogenation. Studies have elucidated the thermochemical properties of methoxyfurans, providing insights into their stability, reaction paths, and kinetics in biofuel synthesis processes (Hudzik & Bozzelli, 2010).

Mécanisme D'action

Target of Action

1-O-Methyl-2-deoxy-D-ribose, also known as (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol or Methyl 2-Deoxy-D-ribofuranoside, is a ribose derivative

Mode of Action

It can be obtained through a one-step reaction by introducing a methoxy protective group at the anomeric carbon position under acidic conditions . This process facilitates the acquisition of 2-deoxy-D-ribose , which is a crucial component of DNA and can be involved in various biochemical processes.

Propriétés

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-YRZWDFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Methyl 2-Deoxy-D-ribofuranoside important in nucleoside synthesis?

A: Methyl 2-deoxy-D-ribofuranoside serves as a crucial starting material for synthesizing various modified nucleosides [, , , ]. These modified nucleosides are essential for developing potential antiviral and anticancer drugs. Its structure, resembling the sugar moiety of DNA, allows for the creation of analogs that can interact with biological systems.

Q2: How does the stereochemistry of Methyl 2-Deoxy-D-ribofuranoside influence nucleoside synthesis?

A: The specific stereochemistry at the C-4 position of Methyl 2-deoxy-D-ribofuranoside plays a critical role in dictating the stereochemistry of the final nucleoside product []. This control over stereochemistry is essential as different isomers of nucleosides can exhibit vastly different biological activities.

Q3: Can you give an example of how Methyl 2-Deoxy-D-ribofuranoside has been used to synthesize a specific type of nucleoside?

A: Researchers have successfully utilized Methyl 2-deoxy-D-ribofuranoside in the synthesis of 2',3'-dideoxy- and 3'-azido-2',3'-dideoxynucleosides of 5-phenyl-2(1H)-pyrimidinone []. This involved a multi-step process, including protecting group manipulations and coupling reactions, ultimately leading to the desired modified nucleosides.

Q4: Are there any challenges associated with using Methyl 2-Deoxy-D-ribofuranoside in nucleoside synthesis?

A: While a valuable starting material, utilizing Methyl 2-deoxy-D-ribofuranoside can lead to the formation of atypical byproducts during synthesis, such as those observed in the Friedel-Crafts catalyzed silyl-Hilbert-Johnson reaction []. These byproducts arise from unexpected reactions, potentially including ring-opening of the sugar moiety. Understanding these side reactions is crucial for optimizing reaction conditions and obtaining the desired nucleoside product with high purity and yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)